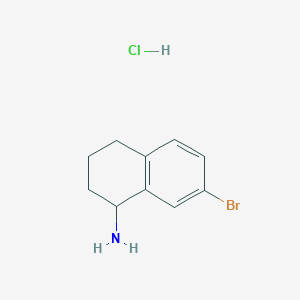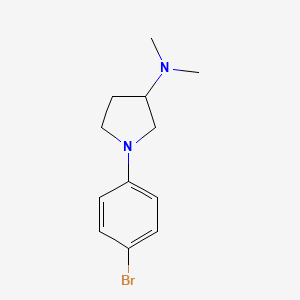
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine
Overview
Description
1-(4-Bromophenyl)-N,N-dimethyl-3-pyrrolidinamine, also known as 4-Bromo-N,N-dimethyl-1-pyrrolidinamine, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidinamine, an amine with a pyrrolidine ring structure. 4-Bromo-N,N-dimethyl-1-pyrrolidinamine has been extensively studied in recent years due to its unique properties and potential applications in various fields, such as biochemistry, pharmacology, and materials science.
Scientific Research Applications
Asymmetric Catalysis
The PyBox–La(OTf)₃-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene is a remarkable application. This reaction produces enantiopure disubstituted norbornenes, which possess four contiguous stereocenters. These norbornene scaffolds are biologically relevant structures and can be synthesized with high enantioselectivity (up to 92:8 dr and 99:1 er) .
Organic Synthesis
The compound serves as a versatile building block for organic synthesis. For instance, it can be used in the preparation of novel racemic secondary alcohols through S-alkylation followed by reduction . This highlights its utility in constructing complex molecular architectures.
Triazole Derivatives
By reacting with arylboronic acids via Suzuki cross-coupling, 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine yields imine derivatives containing triazole moieties. These derivatives exhibit moderate to good yields (58–72%) and tolerate various electron-donating and withdrawing functional groups .
Norbornene Scaffold
As mentioned earlier, the compound contributes to the construction of enantioenriched norbornene scaffolds. These scaffolds, with multiple stereocenters, are prevalent in pharmaceutically relevant and naturally occurring compounds . The catalytic asymmetric Diels–Alder cycloaddition with cyclopentadienes provides an efficient route to these valuable structures.
Chiral Catalysts
Due to its ability to chelate with pyridinyl nitrogen and carbonyl oxygen atoms, alkenoyl pyridines are robust dienophiles in asymmetric Diels–Alder reactions. Various chiral catalysts, including amino acid–Cu(II) systems, bis(oxazoline)–Cu(II) systems, and N,N’-dioxide–Ni(II) systems, have been employed successfully .
Crystallography
The crystal structure of related compounds, such as 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thiophene, has been studied. Crystallographic data provide insights into molecular conformations and intermolecular interactions .
Mechanism of Action
Target of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This involves a nucleophilic substitution reaction at the benzylic position .
Biochemical Pathways
The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which could potentially be affected by the compound .
Result of Action
Similar compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei, suggesting potential antileishmanial and antimalarial effects .
properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14(2)12-7-8-15(9-12)11-5-3-10(13)4-6-11/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXGUBXLSESPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228518 | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280520-90-2 | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280520-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



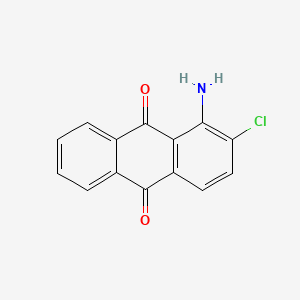
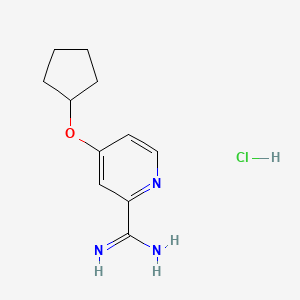

![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)
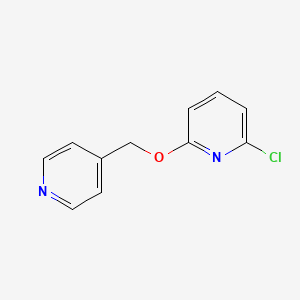

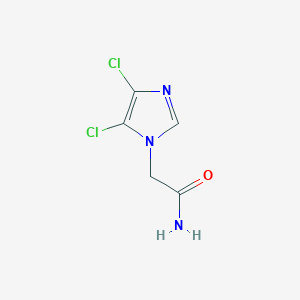
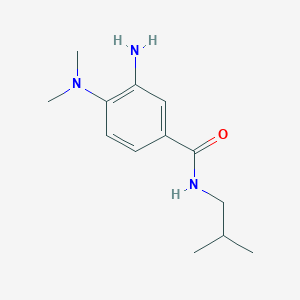
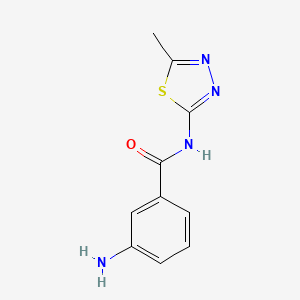
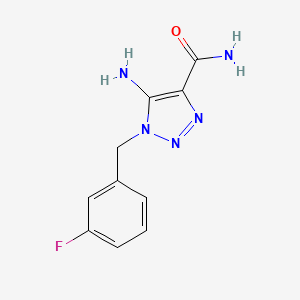

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)
